O-(3,4,5-Trifluorobenzyl)hydroxylamine
Description
Structure
2D Structure
Properties
Molecular Formula |
C7H6F3NO |
|---|---|
Molecular Weight |
177.12 g/mol |
IUPAC Name |
O-[(3,4,5-trifluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H6F3NO/c8-5-1-4(3-12-11)2-6(9)7(5)10/h1-2H,3,11H2 |
InChI Key |
SBHHDTKDBNXWKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3,4,5-Trifluorobenzyl)hydroxylamine typically involves the reaction of 3,4,5-trifluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Oximation with Carbonyl Compounds
O-(3,4,5-Trifluorobenzyl)hydroxylamine reacts with aldehydes and ketones to form stable oxime derivatives. This reaction is critical in analytical chemistry for derivatizing carbonyl-containing compounds, improving their detectability in chromatographic methods like GC-MS .
Reaction Mechanism :
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol/Water | |
| Temperature | 25–60°C | |
| Molar Ratio (Reagent:Analyte) | 6:1 | |
| Reaction Time | 2–12 hours |
Substrate Scope :
| Carbonyl Type | Yield (%) | Selectivity |
|---|---|---|
| Aliphatic Aldehydes | 85–95 | High |
| Aromatic Ketones | 70–80 | Moderate |
| Steroidal Ketones | 90–98 | High |
Cyclocondensation Reactions
The compound participates in [3+2] cycloadditions with α,β-unsaturated carbonyl systems to form isoxazolidines or isoxazoles, depending on reaction conditions. The electron-withdrawing trifluoromethyl group enhances regioselectivity .
Example : Reaction with 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one yields diastereomeric isoxazole derivatives at 78°C in ethanol .
Data :
| Substrate | Product | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| Trifluoromethyl diketone | Isoxazole (4a/4b) | 91 | 1:1 |
Silylation and Protection Strategies
The hydroxylamine group undergoes silylation with agents like O-(trimethylsilyl)hydroxylamine, enabling protection during multi-step syntheses. Subsequent borane reduction can yield N-alkylhydroxylamines .
General Procedure :
-
Silylation :
-
Reduction :
Key Observations :
Enzyme Inhibition and Selectivity
While not a direct chemical reaction, this compound exhibits selective inhibition of heme-containing enzymes like IDO1 (indoleamine 2,3-dioxygenase 1), with IC values in the sub-micromolar range .
Comparative Inhibition Data :
| Enzyme | IC (μM) | Fold Selectivity (vs. CYP3A4) |
|---|---|---|
| IDO1 | 0.3 | 22–48 |
| CYP3A4 | 7.2–15 | — |
Derivatization in Analytical Chemistry
The compound’s trifluorobenzyl group enhances electron-capture detection (ECD) sensitivity in GC-MS. It is widely used to derivatize steroids, prostaglandins, and aldehydes .
Case Study :
-
Thromboxane B2_22 Derivatization : Forms a stable oxime with a detection limit of 0.1 pg/mL .
-
Carbohydrate Analysis : Enables quantification of reducing sugars via PFBHA-HCl derivatization .
Stability and Reactivity Considerations
Scientific Research Applications
O-(3,4,5-Trifluorobenzyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(3,4,5-Trifluorobenzyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with electrophilic centers in biomolecules, leading to modifications that can alter their function. The trifluorobenzyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Reactivity in Derivatization Reactions
The trifluorinated derivative strikes a balance between reactivity and synthetic accessibility. The three fluorine atoms increase the hydroxylamine’s acidity compared to 4j and 4k, facilitating nucleophilic attack on carbonyl groups. However, it is less reactive than the pentafluorinated analog, which exhibits superior derivatization efficiency due to stronger electron withdrawal .
Data Tables
Table 1. Comparative Properties of O-Benzylhydroxylamine Derivatives
| Compound | Substituents | Molecular Weight (g/mol) | Key NMR Shifts (δ, ppm) | Derivatization Efficiency* |
|---|---|---|---|---|
| O-(4-Methoxybenzyl)hydroxylamine | 4-OCH₃ | 154 | 7.34 (Ar-H), 3.77 (OCH₃) | Low |
| O-(4-Fluorobenzyl)hydroxylamine | 4-F | 142 | 7.35–7.16 (Ar-H) | Moderate |
| O-(3,4,5-Trifluorobenzyl)hydroxylamine | 3,4,5-F₃ | ~188† | N/A‡ | High |
| O-(Pentafluorobenzyl)hydroxylamine | 2,3,4,5,6-F₅ | 259 | N/A‡ | Very High |
*Derivatization efficiency based on electron-withdrawing effects and reaction kinetics. †Calculated based on molecular formula.
Q & A
Q. What are the standard synthetic routes for O-(3,4,5-Trifluorobenzyl)hydroxylamine?
The synthesis typically involves reacting 3,4,5-trifluorobenzyl chloride with hydroxylamine hydrochloride under basic conditions (e.g., sodium carbonate) in an inert atmosphere. The reaction proceeds via nucleophilic substitution, where the benzyl chloride displaces a hydroxylamine proton. Purification is achieved through recrystallization using solvents like ethanol or acetone to isolate the product .
Q. How is the purity and structural identity of this compound confirmed?
Analytical techniques such as ¹H/¹³C NMR spectroscopy and high-resolution mass spectrometry (HR-MS) are used to verify molecular structure. Purity is assessed via HPLC (≥95% purity threshold) and melting point analysis . For derivatives like hydrochlorides, elemental analysis (C, H, N, Cl) ensures stoichiometric consistency .
Q. What analytical methods are employed to study its stability under varying conditions?
Stability is evaluated using:
- Thermogravimetric analysis (TGA) to assess thermal degradation.
- pH-dependent stability studies monitored by UV-Vis spectroscopy.
- Accelerated stability testing (40°C/75% RH for 4 weeks) to simulate long-term storage .
Advanced Research Questions
Q. How do researchers evaluate the biological activity of this compound?
In vitro cytotoxicity assays (e.g., MTT or SRB) measure IC₅₀ values against cancer cell lines (Table 1). Enzyme inhibition studies (e.g., IDO1 inhibition) use fluorometric assays to determine sub-micromolar potency. Preclinical models assess antitumor efficacy through xenograft studies .
Table 1 : Cytotoxicity Profile of Analogous Hydroxylamine Derivatives
Q. How does fluorination at the 3,4,5-positions influence its reactivity and bioactivity?
The electron-withdrawing nature of fluorine enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., IDO1). Comparative studies show trifluorinated derivatives exhibit 10–20× lower IC₅₀ than non-fluorinated analogs due to improved target engagement .
Q. How can contradictory cytotoxicity data across studies be resolved?
Discrepancies arise from cell line-specific sensitivity (e.g., solid tumors vs. leukemias) and substituent effects . For example, para-substituted chlorobenzyl derivatives show higher potency than ortho-substituted analogs. Standardized protocols (e.g., consistent seeding density, exposure time) minimize variability .
Q. What is the mechanistic role of this compound in IDO1 inhibition?
The compound acts as a competitive inhibitor by mimicking the substrate tryptophan. Its trifluorinated benzyl group occupies the enzyme’s hydrophobic active site, while the hydroxylamine moiety chelates the heme iron, blocking catalysis. Kinetic studies (e.g., Lineweaver-Burk plots) confirm non-competitive inhibition at higher concentrations .
Q. What strategies optimize reaction yields in its synthesis?
Key strategies include:
- Slow addition of benzyl chloride to prevent dimerization.
- Low-temperature conditions (0–5°C) to minimize side reactions.
- Anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis .
Methodological Notes
- Contradictory Data : Cross-validate findings using orthogonal assays (e.g., flow cytometry for apoptosis vs. caspase-3 activation assays) .
- Fluorine Effects : Use computational modeling (e.g., DFT or molecular docking) to rationalize structure-activity relationships .
- Safety : Handle with nitrile gloves due to potential skin irritation; stability studies recommend storage at -20°C under argon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
